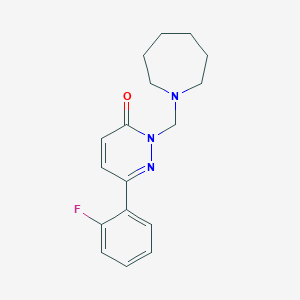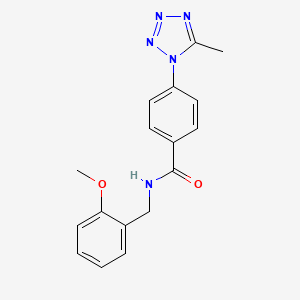![molecular formula C16H15N3O B12163194 N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B12163194.png)
N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(ピリジン-2-イル)エチル]-1H-インドール-6-カルボキサミドは、そのユニークな構造的特徴と潜在的な用途から、様々な科学分野において注目を集めている化合物です。この化合物は、インドールコア、ピリジン環、カルボキサミド基から構成されており、これらが組み合わさって、多様な化学反応性と生物活性を示しています。
製法
合成経路と反応条件
N-[2-(ピリジン-2-イル)エチル]-1H-インドール-6-カルボキサミドの合成は、一般的に以下の手順で行われます。
インドールコアの形成: インドールコアは、フィッシャーインドール合成によって合成できます。この反応は、フェニルヒドラジンとアルデヒドまたはケトンを酸性条件下で反応させることで行われます。
ピリジン環の結合: ピリジン環は、求核置換反応によって導入されます。これは、2-ブロモエチルピリジンとインドール誘導体を、炭酸カリウムなどの塩基の存在下で反応させることで達成できます。
カルボキサミド基の形成: 最後の工程は、中間体と適切なカルボン酸誘導体(酸塩化物または無水物など)を、トリエチルアミンなどの塩基の存在下で反応させることでカルボキサミド基を形成することです。
工業生産方法
工業的な設定では、N-[2-(ピリジン-2-イル)エチル]-1H-インドール-6-カルボキサミドの生産は、上記の合成経路を最適化した方法で行われる可能性があります。これは、収率と純度を最大化し、コストと環境への影響を最小限に抑えることに重点を置いています。これには、連続フローリアクター、高度な精製技術、グリーンケミストリーの原理の使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 2-bromoethylpyridine with the indole derivative in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
反応の種類
N-[2-(ピリジン-2-イル)エチル]-1H-インドール-6-カルボキサミドは、様々な化学反応を起こす可能性があり、これには以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化できます。これにより、対応する酸化生成物が生成されます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用して行うことができます。これにより、カルボキサミド基がアミンに還元されます。
置換: この化合物は、特にピリジン環において、水素化ナトリウムとハロアルカンなどの試薬を使用して求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化リチウムアルミニウム。
置換: ジメチルホルムアミド(DMF)中の水素化ナトリウムとハロアルカン。
主要な生成物
酸化: インドール環とピリジン環の酸化誘導体。
還元: カルボキサミド基の還元によって得られるアミン。
置換: アルキル化されたピリジン誘導体。
科学研究への応用
N-[2-(ピリジン-2-イル)エチル]-1H-インドール-6-カルボキサミドは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。特に、新薬や農薬の開発において使用されます。
生物学: 抗菌性、抗がん性、抗炎症性などの潜在的な生物活性について研究されています。
医学: 特に神経疾患や癌の治療における潜在的な治療効果について調査されています。
産業: 特定の電気的または光学的特性を持つ新素材の開発において使用されます。
科学的研究の応用
N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
N-[2-(ピリジン-2-イル)エチル]-1H-インドール-6-カルボキサミドの作用機序は、特定の分子標的や経路との相互作用に関係しています。
分子標的: この化合物は、酵素、受容体、または他のタンパク質と相互作用し、それらの活性を調節することがあります。
関連する経路: 細胞シグナル伝達、アポトーシス、炎症に関与する様々な生化学的経路に影響を与える可能性があります。
類似化合物の比較
N-[2-(ピリジン-2-イル)エチル]-1H-インドール-6-カルボキサミドは、他の類似化合物と比較することで、その独自性を強調できます。
-
類似化合物
- N-[2-(ピリジン-2-イル)エチル]-1H-インドール-3-カルボキサミド
- N-[2-(ピリジン-3-イル)エチル]-1H-インドール-6-カルボキサミド
- N-[2-(ピリジン-2-イル)エチル]-1H-インドール-5-カルボキサミド
-
独自性: インドール環上のカルボキサミド基の位置とピリジン環の特定の結合により、N-[2-(ピリジン-2-イル)エチル]-1H-インドール-6-カルボキサミドには、その類似体とは異なるユニークな化学的および生物学的特性が与えられます。
類似化合物との比較
N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- N-[2-(pyridin-2-yl)ethyl]-1H-indole-3-carboxamide
- N-[2-(pyridin-3-yl)ethyl]-1H-indole-6-carboxamide
- N-[2-(pyridin-2-yl)ethyl]-1H-indole-5-carboxamide
-
Uniqueness: : The position of the carboxamide group on the indole ring and the specific attachment of the pyridine ring confer unique chemical and biological properties to this compound, distinguishing it from its analogs.
特性
分子式 |
C16H15N3O |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
N-(2-pyridin-2-ylethyl)-1H-indole-6-carboxamide |
InChI |
InChI=1S/C16H15N3O/c20-16(19-10-7-14-3-1-2-8-17-14)13-5-4-12-6-9-18-15(12)11-13/h1-6,8-9,11,18H,7,10H2,(H,19,20) |
InChIキー |
ICRDXRHIILWUNK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CCNC(=O)C2=CC3=C(C=C2)C=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-oxo-2-piperazinyl)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B12163115.png)
![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12163119.png)
![Diethyl [2-(4-bromophenyl)hydrazinylidene]propanedioate](/img/structure/B12163120.png)
![methyl 4-({[4-(2,4-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12163122.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12163128.png)
![N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B12163135.png)
![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12163139.png)

![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B12163149.png)


![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12163166.png)
![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12163188.png)
